1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is a chemical compound classified under hydrazines, which are characterized by the presence of the hydrazine functional group (). This specific compound is notable for its potential applications in medicinal chemistry and organic synthesis. It is often derived from phenylhydrazine, a well-studied precursor in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals .
The synthesis of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine can be achieved through several methods, primarily involving the reaction of phenylhydrazine with appropriate aromatic aldehydes. One effective method involves:
The molecular structure of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine can be described as follows:
The compound's structure can be visualized using molecular modeling software, revealing its planar configuration conducive to π-π stacking interactions, which are significant in biological systems.
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine participates in various chemical reactions typical of hydrazines:
These reactions are crucial for its application in synthesizing more complex molecules used in pharmaceuticals .
The mechanism of action for 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine, particularly in biological contexts, involves:
The physical and chemical properties of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine include:
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine has several scientific applications:
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is a complex organic compound featuring a hydrazine core (–NH–NH–) linking two aromatic systems: a phenyl group and a 4-(benzyloxy)phenyl moiety. This structural arrangement confers distinctive chemical properties and synthetic utility, particularly in pharmaceutical intermediate chemistry. With the molecular formula C₁₉H₁₈N₂O and a molecular weight of 290.36 g/mol, it represents an important building block in heterocyclic synthesis [2] . The compound is recognized in chemical databases under CAS Registry Number 93942-75-7 and is systematically named as 1-phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine according to IUPAC nomenclature rules [2] . Its significance stems primarily from its role as a precursor in synthesizing biologically active molecules, including the non-steroidal anti-inflammatory drug oxyphenbutazone, positioning it at the intersection of organic synthesis and medicinal chemistry research [2].
The systematic IUPAC name 1-phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine precisely defines the molecular structure, indicating the presence of a hydrazine group (–NH–NH–) bonded at one nitrogen to a phenyl group (C₆H₅–) and at the adjacent nitrogen to a 4-(benzyloxy)phenyl moiety . The compound is also known by several synonyms, including 4-(Benzyloxy)-hydrazobenzene and p-(Benzyloxy)hydrazobenzene, reflecting the alternative naming conventions that emphasize its benzyl ether and diphenylhydrazine characteristics [2] .
The molecular structure comprises three distinct regions:
Spectroscopic characterization includes proton nuclear magnetic resonance (¹H-NMR), which would display distinct signals for the hydrazine NH protons (~5-8 ppm, exchangeable), aromatic protons (6.5-8.5 ppm), and the benzyl methylene group (CH₂, ~4.9-5.1 ppm). Mass spectrometry would show a molecular ion peak at m/z 290, with characteristic fragmentation patterns corresponding to loss of the benzyl group (M-91) or cleavage of the hydrazine bond . Computational analysis predicts an XLogP3 value of 5.6, indicating significant hydrophobicity consistent with its aromatic-rich structure .
Table 1: Key Identifiers of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine [2]
Identifier Type | Value or Notation |
---|---|
Systematic IUPAC Name | 1-phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine |
CAS Registry Number | 93942-75-7 |
Molecular Formula | C₁₉H₁₈N₂O |
Molecular Weight | 290.36 g/mol |
Common Synonyms | 4-(Benzyloxy)-hydrazobenzene; p-(Benzyloxy)hydrazobenzene |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)NNC3=CC=CC=C3 |
While the specific discovery timeline of 1-phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is not explicitly documented in the available literature, its emergence aligns with broader developments in hydrazine chemistry dating back to the 19th century. Emil Fischer's pioneering work on phenylhydrazine (C₆H₅NHNH₂) in 1875 established foundational reaction chemistry that enabled subsequent derivatization, including routes to asymmetric 1,2-disubstituted hydrazines . The compound likely originated from targeted synthetic efforts in the mid-to-late 20th century during intensive research into phenylhydrazine derivatives for pharmaceutical applications.
Its identification in chemical databases (CAS: 93942-75-7) corresponds to the compound's emergence as a specialized synthetic intermediate. Documentation in supplier catalogs (e.g., Santa Cruz Biotechnology, Smolecule) specifically references its application as a precursor to oxyphenbutazone, a phenylbutazone derivative first patented in the 1960s [2] . This historical linkage suggests the compound was developed within medicinal chemistry programs focused on non-steroidal anti-inflammatory drugs (NSAIDs), where manipulation of the hydrazine functionality offered routes to bioactive pyrazole heterocycles. Unlike fundamental hydrazine compounds (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) that have well-documented discovery narratives [6], this derivative represents a more specialized structural evolution driven by pharmaceutical synthesis needs rather than broad chemical exploration.
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine occupies a strategic niche in synthetic organic chemistry due to its dual functionality: the nucleophilic hydrazine group and the electronically diverse aromatic systems. This combination enables its participation in diverse reaction pathways central to heterocyclic synthesis.
The compound's primary significance lies in its transformation into pyrazole scaffolds through cyclocondensation reactions. Hydrazines readily undergo condensation with 1,3-dicarbonyl compounds (e.g., diketones, ketoesters) or α,β-unsaturated carbonyl systems (e.g., chalcones, acetylenic ketones) to form pyrazole rings—a five-membered heterocycle containing two adjacent nitrogen atoms. This reaction class, exemplified by the classic Knorr pyrazole synthesis, is fundamental to constructing pharmacologically relevant heterocycles [4] [8]. The specific presence of the 4-(benzyloxy)phenyl substituent in this hydrazine allows the introduction of lipophilic aromatic groups at the pyrazole N1 position, influencing the pharmacokinetic properties of the resulting heterocycle [8]. For instance:
graph LRA[Hydrazine] + B[1,3-Dicarbonyl] --> C[Substituted Pyrazole]D[Hydrazine] + E[α,β-Unsaturated Ketone] --> F[Pyrazoline] --> G[Pyrazole]
The most documented application is its role as a key precursor in synthesizing oxyphenbutazone, an NSAID used historically for inflammatory conditions like rheumatoid arthritis. The hydrazine undergoes cyclization with a suitable 1,3-dicarbonyl compound (e.g., ethyl butylmalonate or a related β-ketoester derivative), forming the pyrazolidinedione core characteristic of this drug class. The 4-(benzyloxy)phenyl group becomes the para-hydroxyphenyl substituent after deprotection, essential for oxyphenbutazone's pharmacological activity [2] . This transformation underscores the compound's value in pharmaceutical manufacturing as a controlled source of the N1-(4-hydroxyphenyl) moiety within the pyrazolidinedione scaffold.
Modern methodologies leverage this hydrazine for constructing complex hybrid systems. Oxidative cyclization of chalcone-type intermediates derived from the hydrazine provides access to chromone-pyrazole dyads—structures combining a benzopyranone (chromone) with a pyrazole. These reactions typically employ iodine (I₂) in dimethyl sulfoxide (DMSO) at elevated temperatures (100-140°C) or copper halides (CuCl₂, CuBr₂) to yield chlorinated or brominated chromones bearing pyrazole substituents at the C2 position (Scheme 1). Microwave irradiation significantly enhances the efficiency of these transformations, reducing reaction times from hours to minutes while improving yields (69-82%) [4].
Table 2: Key Applications in Heterocyclic Synthesis [2] [4]
Application | Reaction Partners/Conditions | Products Formed | Significance |
---|---|---|---|
Pyrazolidinedione Synthesis | β-Ketoesters; Acidic or thermal cyclization | Oxyphenbutazone core structure | NSAID pharmaceutical intermediate |
Pyrazole Synthesis (Knorr-type) | 1,3-Diketones; Solvent (EtOH, DMF), acid catalyst | 1,3,5-Trisubstituted pyrazoles | Access to diverse medicinal chemistry scaffolds |
Chromone-Pyrazole Dyad Formation | 2'-Hydroxychalcones/DMSO/I₂, 100-140°C or MW | 2-(Pyrazol-4-yl)chromones (e.g., 15,16) | Hybrid structures with potential bioactivity |
Pyrazoline Synthesis | α,β-Unsaturated ketones; [bmim][PF₆], Cu(OTf)₂ | 1,3,5-Triarylpyrazolines | Intermediates to pyrazoles & agrochemicals |
Beyond these specific applications, the hydrazine group serves as a versatile handle for further functionalization:
The strategic placement of the benzyl ether provides an additional dimension of utility. The benzyl group acts as a protecting group for a latent phenol (4-hydroxyphenyl), allowing selective deprotection under mild hydrogenation conditions (e.g., H₂/Pd-C) after cyclization or other transformations where a free phenol would interfere. This protecting group strategy is crucial in the synthesis of oxyphenbutazone and analogs [2] . Consequently, 1-phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine serves as a multifunctional building block, enabling efficient access to complex molecular architectures with pharmacological relevance.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2